molecular formula C11H11F2N3O B6975673 N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine

N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine

Cat. No.: B6975673
M. Wt: 239.22 g/mol
InChI Key: UQBSMOKSODCRHN-UHFFFAOYSA-N
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Description

N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine is a synthetic organic compound characterized by the presence of a difluorophenyl group, an oxadiazole ring, and an ethylamine moiety

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O/c1-2-10-15-16-11(17-10)14-6-7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSMOKSODCRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)NCC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via nucleophilic substitution reactions, often using difluorobenzyl halides.

    Attachment of the Ethylamine Moiety: The final step involves the reaction of the oxadiazole intermediate with ethylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions, such as catalytic hydrogenation, can convert the oxadiazole ring to its corresponding amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the difluorophenyl group, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvent, temperature).

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted derivatives of the difluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that oxadiazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the difluorophenyl group may enhance the compound’s bioactivity and stability.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its chemical stability and unique electronic properties.

Mechanism of Action

The mechanism by which N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine exerts its effects is primarily through interactions with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The difluorophenyl group may enhance binding affinity and specificity, while the ethylamine moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-difluorophenyl)methyl]-5-methyl-1,3,4-oxadiazol-2-amine
  • N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-thiadiazol-2-amine
  • N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-triazol-2-amine

Uniqueness

N-[(3,4-difluorophenyl)methyl]-5-ethyl-1,3,4-oxadiazol-2-amine is unique due to the combination of its structural features. The presence of both the difluorophenyl group and the oxadiazole ring provides a distinct electronic environment, which can lead to unique chemical reactivity and biological activity compared to similar compounds.

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